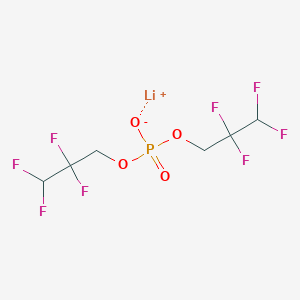
lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate is a chemical compound with the molecular formula C6H7F8O4P.Li. It is known for its unique properties and applications, particularly in the field of lithium-ion batteries. This compound is characterized by its high thermal stability and non-flammability, making it a valuable component in advanced battery technologies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate typically involves the reaction of lithium phosphate with 2,2,3,3-tetrafluoropropyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and reliability of the final product .
化学反应分析
Types of Reactions
Lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving the replacement of the fluorine atoms with other functional groups are possible.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various phosphate derivatives, while substitution reactions can produce a range of substituted phosphates .
科学研究应用
Lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate has several scientific research applications, including:
作用机制
The mechanism by which lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate exerts its effects is primarily related to its ability to stabilize the electrolyte in lithium-ion batteries. It interacts with the lithium ions and the electrolyte components to form a stable, non-flammable mixture. This enhances the overall safety and performance of the battery by preventing thermal runaway and improving the electrochemical stability of the electrolyte .
相似化合物的比较
Similar Compounds
Lithium bis(trifluoromethanesulfonyl)imide: Known for its high ionic conductivity and stability in lithium-ion batteries.
Lithium hexafluorophosphate: Commonly used in commercial lithium-ion batteries for its good electrochemical properties.
Lithium tetrafluoroborate: Used as an electrolyte salt in lithium-ion batteries due to its high solubility and stability.
Uniqueness
Lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate stands out due to its non-flammable nature and high thermal stability. These properties make it particularly suitable for applications where safety is a critical concern, such as in electric vehicles and other high-energy-density applications .
属性
IUPAC Name |
lithium;bis(2,2,3,3-tetrafluoropropyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F8O4P.Li/c7-3(8)5(11,12)1-17-19(15,16)18-2-6(13,14)4(9)10;/h3-4H,1-2H2,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFMZUWXSHTEES-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(C(F)F)(F)F)OP(=O)([O-])OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F8LiO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-ethyl 5-(furan-2-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665478.png)
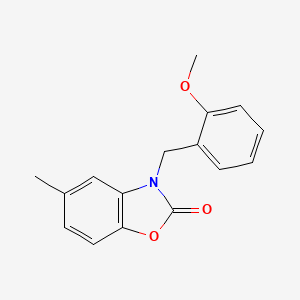
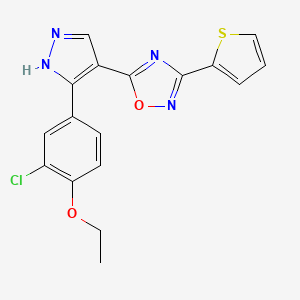
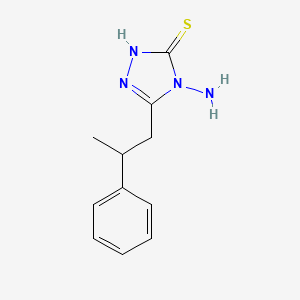
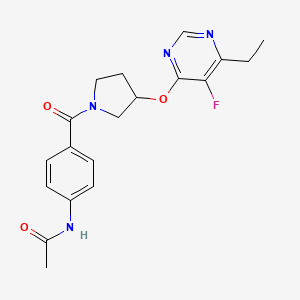
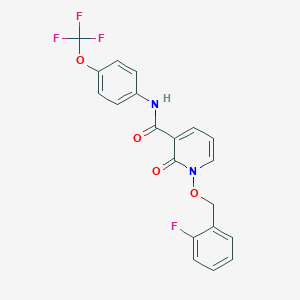
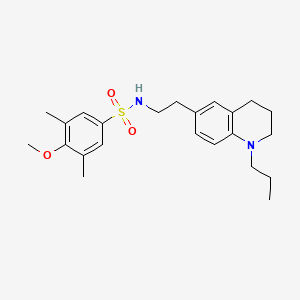
![3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid](/img/structure/B2665486.png)
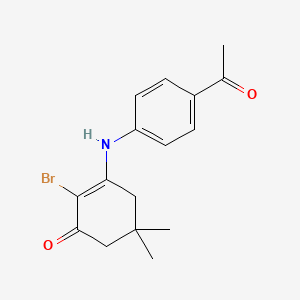


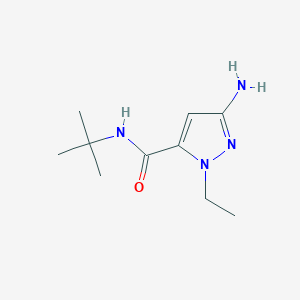
![2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid](/img/structure/B2665497.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2665498.png)
